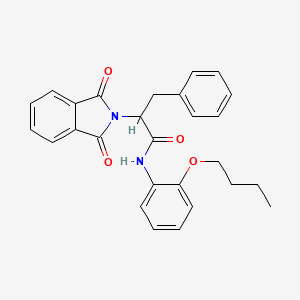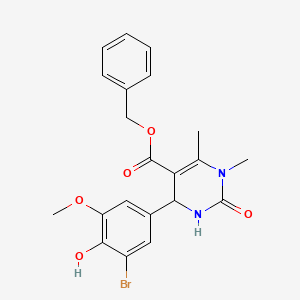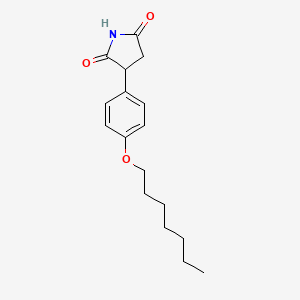![molecular formula C12H14N2O2 B5068549 1-[5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B5068549.png)
1-[5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a synthetic organic compound that belongs to the class of pyrazoles
Preparation Methods
The synthesis of 1-[5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and hydrazine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the pyrazole ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(4-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon.
Scientific Research Applications
1-[5-(4-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
1-[5-(4-Hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 4-hydroxyacetophenone, 1-(4-hydroxyphenyl)ethanone, and other pyrazole derivatives.
Uniqueness: The presence of both the hydroxyphenyl group and the pyrazole ring in this compound provides a unique combination of chemical properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows for a wide range of chemical reactions and applications, making it an important subject of ongoing research.
Properties
IUPAC Name |
1-[3-(4-hydroxyphenyl)-5-methyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-7-12(14(13-8)9(2)15)10-3-5-11(16)6-4-10/h3-6,12,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDQDGLXRNLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
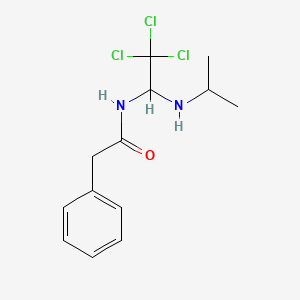
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5068479.png)
![3-methyl-1-[2-nitro-4-(tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
![2-[4-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5068486.png)

![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5068500.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5068516.png)
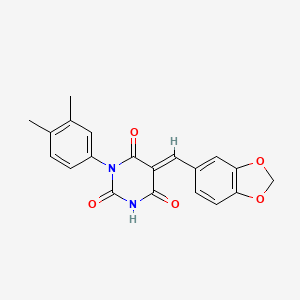
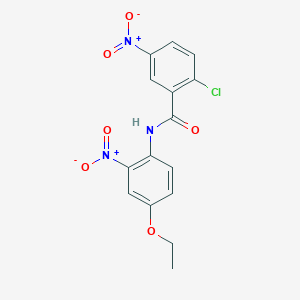
![N-[2-(4-methoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5068542.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B5068554.png)
